Cas no 778601-57-3 (Benzoic acid, 4-methyl-2-[[(phenylmethoxy)carbonyl]amino]-)
Benzoic acid, 4-methyl-2-[[(phenylmethoxy)carbonyl]amino]- Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 4-methyl-2-[[(phenylmethoxy)carbonyl]amino]-
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- Inchi: 1S/C16H15NO4/c1-11-7-8-13(15(18)19)14(9-11)17-16(20)21-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
- InChI Key: XKOSHHLCSPEZGK-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC=C(C)C=C1NC(OCC1=CC=CC=C1)=O
Experimental Properties
- Density: 1.306±0.06 g/cm3(Predicted)
- Boiling Point: 432.4±45.0 °C(Predicted)
- pka: 3.86±0.36(Predicted)
Benzoic acid, 4-methyl-2-[[(phenylmethoxy)carbonyl]amino]- Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6509415-0.05g |
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778601-57-3 | 0.05g |
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2-{[(benzyloxy)carbonyl]amino}-4-methylbenzoic acid |
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$670.0 | 2023-05-31 | ||
| Enamine | EN300-6509415-0.5g |
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$699.0 | 2023-05-31 | ||
| Enamine | EN300-6509415-1.0g |
2-{[(benzyloxy)carbonyl]amino}-4-methylbenzoic acid |
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| Enamine | EN300-6509415-5.0g |
2-{[(benzyloxy)carbonyl]amino}-4-methylbenzoic acid |
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| Enamine | EN300-6509415-10.0g |
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Benzoic acid, 4-methyl-2-[[(phenylmethoxy)carbonyl]amino]- Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on Benzoic acid, 4-methyl-2-[[(phenylmethoxy)carbonyl]amino]-
Benzoic Acid, 4-Methyl-2-[[(Phenylmethoxy)Carbonyl]Amino]
Benzoic acid, 4-methyl-2-[[(phenylmethoxy)carbonyl]amino], also known by its CAS number 778601-57-3, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a benzoic acid moiety with a substituted amino group and a phenylmethoxy carbonyl group. The presence of these functional groups makes it a versatile molecule with potential applications in drug design and material science.
The molecular structure of benzoic acid, 4-methyl-2-[[(phenylmethoxy)carbonyl]amino] is notable for its aromaticity and the strategic placement of substituents. The benzoic acid group provides acidity, while the phenylmethoxy carbonyl group introduces steric hindrance and electronic effects that can influence the compound's reactivity and solubility. Recent studies have highlighted the importance of such structural features in modulating pharmacokinetic properties, making this compound a valuable tool in medicinal chemistry.
One of the most promising applications of this compound lies in its potential as an intermediate in the synthesis of bioactive molecules. Researchers have explored its use in constructing complex heterocycles, which are essential components of many therapeutic agents. For instance, the phenylmethoxy carbonyl group has been shown to facilitate selective reactivity in certain coupling reactions, enabling the construction of diverse chemical libraries.
In terms of synthesis, several methods have been reported for the preparation of benzoic acid, 4-methyl-2-[[(phenylmethoxy)carbonyl]amino]. These include traditional nucleophilic aromatic substitution reactions as well as more modern approaches involving transition metal catalysis. Recent advancements in catalytic methodologies have significantly improved the efficiency and selectivity of these reactions, paving the way for large-scale production and further exploration of this compound's properties.
The biological activity of this compound has also been a focal point of recent investigations. Studies have demonstrated that it exhibits moderate inhibitory effects on certain enzymes implicated in inflammatory diseases, suggesting its potential as a lead compound for drug development. Additionally, its ability to modulate cellular signaling pathways has opened new avenues for research into its role in cancer therapy.
From an environmental perspective, the stability and biodegradability of benzoic acid, 4-methyl-2-[[(phenylmethoxy)carbonyl]amino] have been assessed under various conditions. These studies indicate that while the compound is relatively stable under normal storage conditions, it undergoes gradual degradation under specific environmental stressors such as UV light or microbial activity. Such findings are crucial for understanding its ecological impact and ensuring sustainable practices in its production and use.
In conclusion, benzoic acid, 4-methyl-2-[[(phenylmethoxy)carbonyl]amino] stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent advances in synthetic methodologies and biological studies, positions it as a key player in contemporary research efforts aimed at developing innovative solutions in medicine and materials science.
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